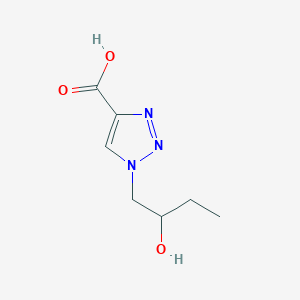
(E)-N'-(4-(ジメチルアミノ)-3-ニトロベンジリデン)ベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a dimethylamino group, a nitro group, and a benzylidene group attached to a benzohydrazide moiety
科学的研究の応用
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or other nucleophilic reagents.
Major Products Formed
Reduction: Formation of (E)-N’-(4-(dimethylamino)-3-aminobenzylidene)benzohydrazide.
Oxidation: Formation of various oxidation products depending on the conditions.
Substitution: Formation of substituted derivatives of the original compound.
作用機序
The mechanism of action of (E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The dimethylamino group can participate in hydrogen bonding and other interactions with target proteins or enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide: Characterized by the presence of both dimethylamino and nitro groups.
(E)-N’-(4-(dimethylamino)-benzylidene)benzohydrazide: Lacks the nitro group, which affects its reactivity and applications.
(E)-N’-(4-nitrobenzylidene)benzohydrazide: Lacks the dimethylamino group, resulting in different chemical and biological properties.
Uniqueness
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)14-9-8-12(10-15(14)20(22)23)11-17-18-16(21)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLRJKKNDRUAK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)


![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)


![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)
![3-(2-fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2528960.png)
